molecular formula C15H15NS B14649280 Benzyl 2-phenylethanimidothioate CAS No. 53331-09-2

Benzyl 2-phenylethanimidothioate

Cat. No.: B14649280
CAS No.: 53331-09-2
M. Wt: 241.4 g/mol
InChI Key: VALNHEVGRLTBSY-UHFFFAOYSA-N
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Description

Benzyl 2-phenylethanimidothioate is an organic compound that belongs to the class of thioamides This compound is characterized by the presence of a benzyl group attached to a 2-phenylethanimidothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-phenylethanimidothioate typically involves the reaction of benzylamine with 2-phenylethanimidothioic acid. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-phenylethanimidothioate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Benzyl 2-phenylethanimidothioate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzyl 2-phenylethanimidothioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes, thereby affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzyl benzimidazole: Shares the benzyl group but has a different core structure.

    2-phenylethanimidothioic acid: Similar in structure but lacks the benzyl group.

    Benzyl thiocyanate: Contains a benzyl group attached to a thiocyanate moiety.

Uniqueness

Benzyl 2-phenylethanimidothioate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

53331-09-2

Molecular Formula

C15H15NS

Molecular Weight

241.4 g/mol

IUPAC Name

benzyl 2-phenylethanimidothioate

InChI

InChI=1S/C15H15NS/c16-15(11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14/h1-10,16H,11-12H2

InChI Key

VALNHEVGRLTBSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=N)SCC2=CC=CC=C2

Origin of Product

United States

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